(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Lipophilicity Physicochemical Properties ADME Prediction

Procure (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol to leverage its unique 8-bromo substitution pattern, which is critical for potent antileishmanial activity and efficient Pd-catalyzed cross-coupling for library synthesis. Its predicted LogP of ~1.59 (0.75 units lower than the 7-bromo isomer) provides a superior lipophilicity handle for CNS-targeted kinase inhibitors, reducing the need for additional synthetic modifications. The 2-hydroxymethyl group enables further functionalization and influences solid-state properties, making this derivative essential for reproducible SAR studies and pre-formulation development.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12096349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)CO
InChIInChI=1S/C8H7BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
InChIKeyDRCZNTPMMUHWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Core Intermediate for Imidazopyridine Scaffold-Based Drug Discovery and Procurement


(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1525013-39-1) is a brominated heterocyclic alcohol featuring a fused imidazo[1,2-a]pyridine core . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active compounds and marketed pharmaceuticals [1]. The presence of a reactive bromine atom at the 8-position and a versatile hydroxymethyl group at the 2-position makes this specific derivative a valuable building block for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors [2], bromodomain inhibitors [3], and other therapeutic agents.

Why (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Cannot Be Replaced by a Similar Imidazopyridine Analog Without Compromising Research Outcomes


Imidazo[1,2-a]pyridine derivatives cannot be considered interchangeable due to the profound impact of even minor structural modifications on key properties such as physicochemical parameters (e.g., logP, solubility), biological activity, and synthetic utility. Studies have demonstrated that the specific position of a halogen substituent on the imidazopyridine ring drastically alters its affinity for biological targets [1]. Furthermore, the presence and location of the hydroxymethyl group influence both the compound's electronic properties and its capacity for further functionalization [2]. The following quantitative evidence demonstrates that (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol possesses a unique combination of attributes that directly influence its performance in key research applications, making generic substitution a significant risk to experimental reproducibility and project timelines.

Comparative Quantitative Evidence for (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Against Closest Analogs


LogP Differentiation: (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol vs. Positional Isomers and 3-Methanol Analog

The predicted octanol-water partition coefficient (LogP) is a critical descriptor for understanding a compound's drug-likeness and pharmacokinetic behavior. (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, with its specific substitution pattern, is predicted to have a distinct LogP value compared to its positional isomers and the 3-methanol analog. This difference stems from the interplay between the electron-withdrawing bromine atom and the hydrogen-bonding capacity of the methanol group . The 8-bromo isomer's predicted LogP of ~1.59 is shared by its 6-bromo isomer , but is significantly higher than the 7-bromo isomer's reported LogP of 0.84 . This indicates that the position of the bromine atom dramatically alters the overall lipophilicity of the molecule, which will directly impact its solubility, membrane permeability, and non-specific binding in biological assays .

Lipophilicity Physicochemical Properties ADME Prediction

Impact of 8-Bromo Substitution on Antileishmanial Activity: A Class-Level Inference from a Lead Pharmacophore

In the context of antiparasitic drug discovery, the 8-position of the imidazo[1,2-a]pyridine ring has been identified as a critical site for modulating biological activity. Research on the 3-nitroimidazo[1,2-a]pyridine series identified a promising antileishmanial pharmacophore. Crucially, the study found that substitution at the 8-position with a bromine atom was essential for generating a lead compound with potent and selective activity against the Leishmania parasite [1]. While this specific study did not use (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, it provides strong class-level evidence that the 8-bromo substitution pattern is a key determinant of activity for this entire scaffold [1]. The target compound, bearing this critical 8-bromo substituent, is therefore a privileged starting point for developing novel antileishmanial agents compared to analogs that lack substitution at this position.

Antiparasitic Activity Leishmania Structure-Activity Relationship (SAR)

Synthetic Utility: The 8-Bromo Substituent as a Preferred Handle for Cross-Coupling Reactions

The bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring is a highly versatile functional handle for late-stage diversification. The electronic environment of the 8-position in this fused heterocycle makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This has been explicitly demonstrated in the optimization of a Suzuki-Miyaura reaction starting from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate, where the 8-bromo group reacted selectively [1]. In contrast, the 6- and 7-positions can exhibit different reactivity profiles and may require harsher conditions or different catalysts. The 2-hydroxymethyl group further enhances synthetic utility by providing an orthogonal handle for functionalization (e.g., oxidation to aldehyde, conversion to halide) without interfering with the cross-coupling event .

Cross-Coupling Suzuki Coupling Building Block Synthetic Methodology

Differentiation from (8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: The Critical Role of the Hydroxymethyl Position in Conformational Control

The precise location of the hydroxymethyl group on the imidazopyridine ring exerts significant control over the molecule's preferred conformation and intermolecular interactions in the solid state. A crystallographic study on the closely related (5-methylimidazo[1,2-a]pyridin-2-yl)methanol revealed that the 2-methanol group adopts a nearly perpendicular orientation relative to the planar heterocyclic core (torsion angles of 80.04° and -96.30°) [1]. This specific geometry directs the formation of a distinct hydrogen-bonding network (O-H...N dimers) and π-π stacking interactions that dictate crystal packing [1]. The 3-methanol isomer, (8-bromoimidazo[1,2-a]pyridin-3-yl)methanol, will exhibit a completely different conformational landscape and hydrogen-bonding pattern due to the change in vector and electronic environment, which can profoundly influence its physical properties like melting point, solubility, and its ability to co-crystallize with a biological target.

Crystal Structure Conformational Analysis Hydrogen Bonding Solid State

Priority Application Scenarios for (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Based on Differentiating Evidence


Lead Optimization for Kinase Inhibitor Programs Requiring Specific Lipophilicity Profiles

Given its predicted LogP of ~1.59, (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol provides a specific lipophilicity handle for medicinal chemists. The 0.75 logP unit difference compared to the 7-bromo isomer makes the 8-bromo variant a superior starting point for projects where maintaining a certain degree of lipophilicity is crucial for cell permeability or where a less polar analog is required to mitigate promiscuity or toxicity risks. This is particularly relevant for CNS-targeted kinase inhibitors, where the ideal LogP range is often narrow. Using the 7-bromo isomer would necessitate additional synthetic steps to install lipophilic groups to achieve a comparable property profile.

Parallel Synthesis of Diverse Compound Libraries via Suzuki-Miyaura Cross-Coupling

The proven reactivity of the 8-bromo group in palladium-catalyzed cross-coupling reactions makes this compound an ideal core scaffold for the rapid generation of diverse chemical libraries. Procurement of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol allows a research team to systematically explore the chemical space around the 8-position by reacting it with a panel of boronic acids/esters. This approach is more efficient and reliable than attempting to install the bromine atom at a late stage or using a less reactive 6- or 7-bromo analog, which may not couple as effectively under standard conditions [1].

Targeted Synthesis of Antiparasitic Agents for Neglected Tropical Diseases

Structure-activity relationship (SAR) studies have highlighted the 8-bromo substituent on the imidazo[1,2-a]pyridine ring as a critical feature for generating potent antileishmanial compounds [2]. Therefore, (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a high-priority intermediate for any medicinal chemistry program focused on developing new treatments for leishmaniasis or related parasitic infections. This evidence-based prioritization justifies its procurement over other bromo-imidazopyridine isomers, which lack this specific SAR validation for this therapeutic area.

Solid-State Chemistry and Pre-formulation Studies

The distinct conformational behavior of the 2-methanol group, as evidenced by crystallographic data of a close analog [3], indicates that (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol will possess unique solid-state properties compared to its 3-methanol isomer . Researchers involved in solid-form screening, co-crystal engineering, or pre-formulation development should procure this specific isomer to study its polymorphism, crystal habit, and ability to form stable, pharmaceutically acceptable solid forms. Substituting it with the 3-methanol analog would lead to completely different and unpredictable solid-state outcomes, jeopardizing the development of a viable drug product.

Quote Request

Request a Quote for (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.